Eticlopride hydrochloride

説明

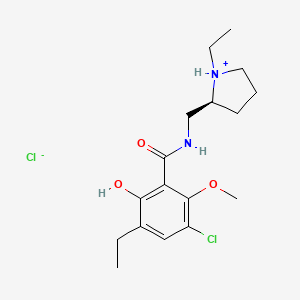

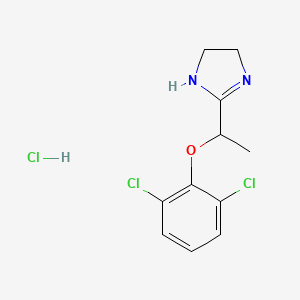

Eticlopride hydrochloride is a selective dopamine antagonist that acts on D2 dopamine receptors . It is primarily used in pharmacological research . It is a substituted benzamide analog with high affinity and selectivity for dopamine (DA) D2-like receptors .

Molecular Structure Analysis

Eticlopride hydrochloride has a molecular formula of C17H25ClN2O3 • HCl . Its molecular weight is 377.3 g/mol . The structure is highly specific for DAD2 receptors .Physical And Chemical Properties Analysis

Eticlopride hydrochloride appears as a crystalline form . It has a molecular weight of 377.31 g/mol . The chemical formula for Eticlopride hydrochloride is C17H25ClN2O3 • HCl .科学的研究の応用

1. Impact on Thermoregulation and Metabolic Rate

Eticlopride hydrochloride, when used as a central D2-dopaminergic receptor antagonist, has been studied for its effects on thermoregulation, metabolic rate, and exercise performance. A study by Balthazar et al. (2010) found that eticlopride hydrochloride, when administered intracerebroventricularly to rats, significantly reduced running performance anddecreased maximal oxygen uptake. This was associated with a higher body heating rate and persistent hyperthermia during recovery, indicating that the drug affects heat balance and exercise performance by modifying dopamine transmission (Balthazar, Leite, Ribeiro, Soares, & Coimbra, 2010).

2. Role in Pharmacokinetics and Drug Metabolism Studies

Eticlopride hydrochloride has been involved in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in various organisms. A study by Zhang et al. (2019) on a novel intravenous anesthetic ET-26 hydrochloride, which is structurally related to eticlopride, revealed insights into the drug's distribution mainly in fat and liver, and its primary excretion through kidneys. The study highlights the importance of such pharmacokinetic research for understanding the behavior of drugs in the body, including those structurally related to eticlopride hydrochloride (Zhang, Deng, Yang, Gong, Kang, Liu, & Zhang, 2019).

作用機序

Target of Action

Eticlopride hydrochloride is a selective antagonist that primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.

Mode of Action

As a selective dopamine antagonist, Eticlopride hydrochloride binds to D2 and D3 dopamine receptors, inhibiting the action of dopamine . This inhibition prevents dopamine from exerting its effects, thereby modulating the activity of the dopaminergic system .

Biochemical Pathways

The primary biochemical pathway affected by Eticlopride hydrochloride is the dopaminergic pathway. By antagonizing D2 and D3 dopamine receptors, Eticlopride hydrochloride can alter the signaling within this pathway, potentially affecting various physiological and behavioral processes .

Result of Action

The antagonistic action of Eticlopride hydrochloride on D2 and D3 dopamine receptors can result in various molecular and cellular effects. For instance, it can modulate the activity of the dopaminergic system, which may influence behaviors associated with reward and addiction .

特性

IUPAC Name |

5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJFXXDHVWLIKX-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045769 | |

| Record name | Eticlopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Eticlopride hydrochloride | |

CAS RN |

97612-24-3 | |

| Record name | Benzamide, 3-chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-6-hydroxy-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97612-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eticlopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETICLOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2CAH4TZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of eticlopride hydrochloride, and how does its interaction with dopamine D2 receptors affect inflammatory responses, particularly in the context of chronic obstructive pulmonary disease (COPD)?

A: Eticlopride hydrochloride acts as a dopamine D2 receptor antagonist, meaning it binds to these receptors and blocks the binding of dopamine. [, , ] In the context of COPD, research suggests that electroacupuncture (EA) at a specific acupoint (ST36) can alleviate inflammation, and this effect is mediated through the dopamine D2 receptor pathway. [] When eticlopride hydrochloride was administered prior to EA treatment in a mouse model of COPD, it inhibited the anti-inflammatory effects of EA. [] This suggests that blocking D2 receptors interferes with the downstream signaling cascade initiated by EA, ultimately hindering the reduction of inflammatory cells and cytokines like TNF-α, IL-8, and IL-1β. []

Q2: Studies often utilize both D1 and D2 receptor antagonists to investigate the role of dopamine in various physiological processes. Can you elaborate on the observed differences in the effects of systemic D1 and D2 receptor antagonists on cognitive function in primates, as highlighted in the research?

A: Research in non-human primates has shown that systemic administration of D1 and D2 receptor antagonists can differentially impact cognitive function. [] While both D1 and D2 antagonists, at their maximum tolerated doses, increased reach response times and decreased motivation in monkeys, they affected different cognitive domains. [] Specifically, the D2 antagonist, eticlopride hydrochloride, impaired performance in a reversal learning task, suggesting a role of D2 receptors in cognitive flexibility. [] Interestingly, neither D1 nor D2 antagonists consistently affected object and spatial working memory, indicating these functions may be less susceptible to systemic blockade of these receptors. [] These findings highlight the distinct roles of D1 and D2 receptor pathways in modulating specific cognitive processes.

Q3: How does eticlopride hydrochloride contribute to our understanding of the role of dopamine in stroke recovery, specifically concerning its influence on GABAergic neurotransmission?

A: Eticlopride hydrochloride has been instrumental in unraveling the intricate relationship between dopamine signaling, GABAergic neurotransmission, and stroke recovery. [] In a mouse model of stroke, treatment with a D2 receptor agonist, not eticlopride hydrochloride, led to improved functional recovery. [] Interestingly, this improvement was accompanied by a reduction in the levels of glutamate decarboxylase 67 (GAD67), an enzyme critical for GABA synthesis, in both the damaged and contralateral hemispheres of the brain. [] This suggests that D2 receptor activation, and conversely, potential D2 receptor antagonism by eticlopride hydrochloride, could modulate GABAergic signaling after stroke, potentially influencing neuronal excitability and plasticity during the recovery process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

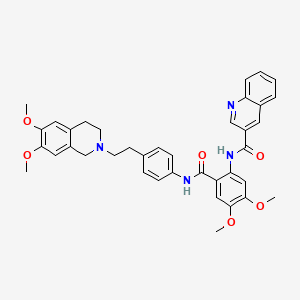

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)